3-Galloylshikimic acid

Beschreibung

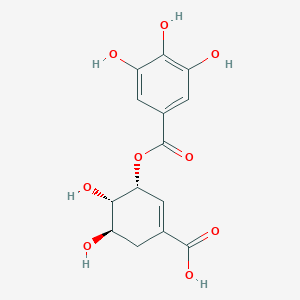

Structure

3D Structure

Eigenschaften

CAS-Nummer |

110082-91-2 |

|---|---|

Molekularformel |

C14H14O9 |

Molekulargewicht |

326.25 g/mol |

IUPAC-Name |

(3R,4S,5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxycyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C14H14O9/c15-7-2-6(3-8(16)11(7)18)14(22)23-10-4-5(13(20)21)1-9(17)12(10)19/h2-4,9-10,12,15-19H,1H2,(H,20,21)/t9-,10-,12+/m1/s1 |

InChI-Schlüssel |

CFCRCJAHPCJZLP-FOGDFJRCSA-N |

Isomerische SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O |

Kanonische SMILES |

C1C(C(C(C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Distribution of 3 Galloylshikimic Acid

Identification in Specific Botanical Sources

Arbutus unedo L. (Strawberry Tree)

The fruit of the Strawberry Tree, Arbutus unedo L., has been a subject of phytochemical investigations that have led to the identification of 3-galloylshikimic acid. mdpi.comacs.orgnih.govacs.org Studies involving the methanolic extract of A. unedo fruits have successfully isolated and characterized this compound. acs.orgnih.govacs.org The purification process typically involves column chromatography, such as with Sephadex LH-20, followed by high-performance liquid chromatography (HPLC). acs.orgnih.govacs.org The structural elucidation of 3-galloylshikimic acid from this source was confirmed using nuclear magnetic resonance (NMR) and electrospray ionization mass spectrometry (ESI-MS) analyses. acs.orgnih.govacs.org Alongside 3-galloylshikimic acid, other gallic acid derivatives like 5-O-galloylshikimic acid, gallic acid 4-O-β-d-glucopyranoside, 3-O-galloylquinic acid, and 5-O-galloylquinic acid have also been identified in the fruits. acs.orgnih.govacs.org

Euphorbia pekinensis

The aerial parts of Euphorbia pekinensis have been found to contain 3-O-galloyl-(-)-shikimic acid. nih.govthieme-connect.de This compound was isolated as part of a search for potent inhibitors of chitin (B13524) synthase II from natural sources. nih.govthieme-connect.de The isolation and identification process from the 80% aqueous acetone (B3395972) extract of the plant's aerial parts involved assay-directed separation techniques. thieme-connect.de In addition to 3-galloylshikimic acid, other tannins and related compounds such as gallic acid, methyl gallate, corilagin, and geraniin (B209207) were also identified. nih.govthieme-connect.de A more extensive chemical examination of the aerial parts of Euphorbia pekinensis confirmed the presence of 3-O-galloyl shikimic acid among other hydrolyzable tannins and flavonoid glycosides. polimi.it

Erodium cicutarium L'Hér. ex Aiton

The aerial parts of Erodium cicutarium, commonly known as redstem stork's-bill, are another botanical source of (–) 3-O-galloylshikimic acid. iajps.com Phytochemical analyses of this plant have revealed a diverse array of phenolic compounds. iajps.com Alongside 3-galloylshikimic acid, researchers have isolated other gallotannins, ellagitannins such as geraniin and corilagin, and various flavonoid glycosides. iajps.com Further studies have confirmed that galloyl-shikimic acid is a significant and abundant compound in this species. pharma.hrnih.gov Its presence is linked to the plant's traditional uses and observed biological activities. pharma.hrnih.gov

Opuntia Species (e.g., Opuntia ficus indica, Opuntia megacantha, Opuntia streptacantha)

While direct isolation of 3-galloylshikimic acid from the primary plant parts of Opuntia species is not prominently reported, callus cultures of Opuntia ficus-indica, Opuntia megacantha, and Opuntia streptacantha have been shown to synthesize a related compound, 3,5-Di-O-galloylshikimic acid, as a major metabolite. researchgate.netresearchgate.nettec.mx Ethanolic extracts of these calluses were analyzed using chromatographic and mass spectroscopy techniques to identify the present metabolites. tec.mx These studies highlight the potential of in vitro plant tissue culture systems for the production of such secondary metabolites. researchgate.net The natural fruit and other parts of Opuntia species are rich in other phenolic compounds like gallic acid, quercetin, and kaempferol (B1673270) derivatives. mdpi.comnih.govmdpi.com

Terminalia chebula Retz. (Chebulae Fructus)

The dried fruit of Terminalia chebula, known as Chebulae Fructus, is a well-documented source of various galloylshikimic acid isomers. nih.gov Comprehensive phytochemical profiling of Chebulae Fructus has identified 3-O-galloylshikimic acid, 4-O-galloylshikimic acid, and 5-O-galloylshikimic acid. nih.gov Additionally, global profiling using advanced techniques like UHPLC/IM-QTOF-MS has detected the presence of 3,5-di-O-galloylshikimic acid. nih.gov The identification of these compounds has been supported by mass spectrometry data. plos.org These findings underscore the chemical complexity of this traditional medicine.

Other Reported Organisms (e.g., Mycoacia fuscoatra, Alnus japonica)

Beyond the plant kingdom, 3-galloylshikimic acid has been reported in the fungus Mycoacia fuscoatra. nih.govnih.gov This suggests a broader distribution of this compound in nature. Furthermore, studies on the leaves of Alnus japonica (Japanese alder) have led to the isolation of 5-O-galloyl-(-)-shikimic acid, a positional isomer of the target compound, alongside other hydrolysable tannins. lookchem.comresearchgate.net The presence of these related compounds in Alnus japonica indicates a shared biosynthetic pathway for galloylshikimic acid derivatives within this species. nih.gov

Phylogenetic and Biogeographical Distribution Across Plant Taxa

The distribution of 3-galloylshikimic acid spans several distinct and evolutionarily diverse plant families, highlighting its role in the metabolism of a wide array of taxa. Its presence is well-documented in the Geraniaceae family, particularly within the genus Erodium, which has an ancestral origin in Asia and has since radiated, with significant diversification in the Mediterranean Basin. researchgate.net Species such as E. cicutarium and E. guttatum, found in regions including Europe, North Africa, and Asia, are known sources of this compound. tubitak.gov.trsci-hub.seresearchgate.net The related genus Geranium also produces this acid. utupub.fi

The compound is also found in the Rosaceae family, exemplified by its presence in Rosa roxburghii, a species native to China. nih.govresearchgate.net In the Lythraceae family, it has been identified in pomegranate (Punica granatum), a fruit tree cultivated widely across the Mediterranean, Middle East, and South Asia. nih.gov The Ericaceae family, through the strawberry tree (Arbutus unedo), native to the Mediterranean region and Western Europe, is another source. mdpi.comtandfonline.com

Furthermore, 3-galloylshikimic acid has been detected in the Campanulaceae family, specifically in the roots of Codonopsis species, which are predominantly distributed in Asia and are significant in traditional Chinese medicine. frontiersin.org Its occurrence in the Fagaceae family is linked to the formation of galls on Quercus (oak) species, which have a wide distribution across the Northern Hemisphere. scribd.comwikipedia.org This broad phylogenetic spread, from ferns (Drynaria) to eudicots like Alnus, Erodium, and Rosa, indicates that the biosynthetic machinery to produce 3-galloylshikimic acid is conserved across a significant portion of the plant kingdom. mdpi.comnih.gov

Influence of Environmental Factors and Developmental Stages on Biosynthesis and Accumulation

The biosynthesis and accumulation of 3-galloylshikimic acid, like many plant secondary metabolites, are dynamically influenced by both endogenous developmental programs and external environmental cues. juniperpublishers.com Research indicates that the concentration of this compound can vary significantly depending on the plant's life stage and the environmental conditions it experiences.

Developmental changes are a primary driver of variation. In Rosa roxburghii fruit, for instance, the content of total phenols, flavonoids, and amino acids, which are biochemically related to galloylshikimic acid precursors, decreases significantly as the fruit develops and ripens. nih.govresearchgate.net A metabolomic analysis of R. roxburghii at 30, 60, and 90 days after anthesis revealed that 339 out of 533 identified metabolites were significantly altered during development, underscoring the dynamic nature of its chemical profile. nih.govresearchgate.net Similarly, studies on pomegranate have shown that the distribution of metabolites, including 3-galloylshikimic acid, differs between various fruit tissues like the peel, aril, and seeds. nih.gov

Environmental factors also exert a strong influence. Altitude has been shown to affect the metabolic profile of several plant species. researchgate.net In a study of Rhodiola crenulata collected from different elevations in the Himalayas, researchers found that an increase in altitude led to a reduction in hydrolyzed tannins, a class of compounds for which 3-galloylshikimic acid is a precursor. researchgate.netmdpi.com For Codonopsis species, environmental variables such as precipitation and altitude are known to affect the quality and chemical composition of the plant material, which includes 3-galloylshikimic acid. frontiersin.org Biotic stressors are another critical factor. The formation of galls on oak trees, induced by insects, leads to a dramatic metabolic shift in the affected plant tissue. metroparks.com These galls become exceptionally rich in tannins, with studies showing that the gallic acid content can increase two- to three-fold compared to normal leaf tissue, indicating a significant upregulation of the biosynthetic pathway involving 3-galloylshikimic acid. researchgate.net

The following table summarizes key research findings on the factors influencing the accumulation of 3-galloylshikimic acid and related metabolites.

| Factor | Plant Species | Observation | Reference(s) |

| Fruit Development | Rosa roxburghii (Chestnut Rose) | The content of total phenols and related metabolites changes significantly during fruit ripening, generally decreasing as the fruit matures. | nih.govresearchgate.net |

| Tissue Type | Punica granatum (Pomegranate) | 3-Galloylshikimic acid was detected in the peel and aril, but its distribution and concentration vary across different fruit parts. | nih.gov |

| Altitude | Rhodiola crenulata | Increased altitude was associated with a reduction in hydrolyzed tannins, suggesting an environmental influence on the gallotannin pathway. | researchgate.netmdpi.com |

| Biotic Stress (Gall Formation) | Quercus spp. (Oak) | Insect-induced galls show a two- to three-fold increase in gallic acid content compared to normal leaves, indicating heightened biosynthesis. | researchgate.net |

| Epiphytic Pattern | Drynaria roosii | The relative content of phenolic acids, including 3-galloylshikimic acid, varied depending on the host tree the fern was growing on. | mdpi.com |

Biosynthesis of 3 Galloylshikimic Acid

Enzymatic Transformations and Key Enzymes Involved in Galloylshikimic Acid Formation

Galloylation Mechanism: Putative Galloyltransferases and Acyltransferases

The formation of 3-Galloylshikimic acid is an esterification reaction where a galloyl group is attached to the C3 hydroxyl group of shikimic acid. While the specific enzyme responsible for this precise reaction has not been definitively isolated and characterized, the mechanism is believed to be analogous to the well-documented biosynthesis of other hydrolyzable tannins, such as galloylated glucose esters. oup.com This process relies on a class of enzymes known as acyltransferases, particularly those from the serine carboxypeptidase-like (SCPL) acyltransferase family. nih.govnih.gov

In the established pathway for gallotannin synthesis, the activated acyl donor is not free gallic acid but rather 1-O-β-glucogallin (β-glucogallin). oup.comnih.gov This high-energy molecule is formed by a UDP-glucosyltransferase (UGT) which catalyzes the esterification of gallic acid with UDP-glucose. researchgate.net Subsequently, SCPL acyltransferases catalyze the transfer of the galloyl moiety from β-glucogallin to an acceptor molecule. oup.com For the synthesis of 3-Galloylshikimic acid, it is hypothesized that a yet-to-be-identified galloyltransferase uses shikimic acid as the acyl acceptor.

Putative enzymes for this reaction fall into two main categories based on the acyl donor they utilize:

β-Glucogallin-dependent galloyltransferases: These are typically SCPL acyltransferases that use β-glucogallin as the galloyl donor. Several such enzymes have been identified in the biosynthesis of polygalloyl-glucoses in plants like oak and strawberry. oup.com It is plausible that a member of this large protein family has evolved to recognize shikimic acid as a substrate.

Galloyl-CoA-dependent acyltransferases: An alternative, though less commonly cited mechanism for gallotannin biosynthesis, could involve an acyltransferase that uses galloyl-CoA as the activated donor.

The biosynthesis of the precursors themselves is well understood. Shikimic acid is a core intermediate of the shikimate pathway. mdpi.com Gallic acid is primarily formed from 3-dehydroshikimic acid, an intermediate of the same pathway, in a reaction catalyzed by shikimate dehydrogenase (SDH). researchgate.netnih.gov Thus, the cell has a mechanism to produce both necessary precursors in close proximity.

Genetic and Molecular Regulation of Biosynthetic Pathways

The production of 3-Galloylshikimic acid, like many plant secondary metabolites, is tightly regulated at multiple levels to respond to developmental cues and environmental stresses.

Transcriptional and Post-Translational Control of Key Enzymes

The regulation of 3-Galloylshikimic acid biosynthesis is intrinsically linked to the control of the shikimate pathway and the specific enzymes involved in galloylation.

Transcriptional Control: The expression of genes encoding key enzymes is a primary point of regulation.

Shikimate Pathway Genes: Genes for enzymes in the shikimate pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) and shikimate dehydrogenase (SDH), are transcriptionally activated in response to various stimuli, including wounding, pathogen attack, and nutrient limitation. frontiersin.orgmdpi.com For example, studies in tea plants (Camellia sinensis) have shown a positive correlation between the expression levels of specific SDH genes (CsSDH3 and CsSDH4) and the accumulation of gallic acid and galloylated catechins. nih.gov

Acyltransferase Genes: The expression of genes encoding SCPL acyltransferases is also highly regulated. In several plant species, SCPL gene expression is induced by injury and treatment with signaling molecules like methyl jasmonate, indicating a role in defense responses. researchgate.net

Post-Translational Control: After protein synthesis, enzyme activity can be rapidly modulated through post-translational modifications (PTMs). These modifications, which include phosphorylation, glycosylation, and proteolytic cleavage, can alter an enzyme's activity, stability, or localization. [41 from initial search] For the shikimate pathway, feedback inhibition is a critical regulatory mechanism where downstream products, such as aromatic amino acids, allosterically inhibit early enzymes like DAHPS, thereby controlling the carbon flux into the pathway. mdpi.com While specific PTMs for a putative shikimate galloyltransferase are unknown, SCPL acyltransferases in plants are known to undergo complex post-translational modifications, which are essential for their activity. [15 from initial search]

Influence of Elicitors and Phytohormones on 3-Galloylshikimic Acid Production

The synthesis of defense-related secondary metabolites, including gallotannins, is often mediated by signaling molecules known as elicitors and phytohormones.

Phytohormones: These plant hormones are central regulators of growth, development, and stress responses.

Jasmonates (e.g., Jasmonic Acid, Methyl Jasmonate): Jasmonates are key signaling molecules in response to wounding and herbivory. They have been shown to induce the expression of genes in the shikimate pathway and those encoding SCPL acyltransferases, leading to the accumulation of tannins and other phenolic compounds. researchgate.netemeraldharvest.co

Salicylic Acid (SA): SA is a primary hormone involved in signaling for defense against biotrophic pathogens. It can work synergistically or antagonistically with the jasmonate pathway to fine-tune the defense response, which includes the production of antimicrobial compounds. frontiersin.org

Other Hormones: Abscisic acid (ABA), gibberellins, and auxins also play roles in regulating the phenylpropanoid and other secondary metabolic pathways, suggesting a complex hormonal crosstalk in controlling the synthesis of compounds like 3-Galloylshikimic acid. emeraldharvest.codergipark.org.trinteresjournals.org

Elicitors: These are molecules, often of pathogenic origin, that trigger a defense response in plants. Fungal cell wall fragments, for instance, can be recognized by plant cells, initiating a signaling cascade that leads to the activation of defense-related genes and the production of phytoalexins and other antimicrobial compounds, likely including galloylshikimic acid derivatives. mdpi.com

Recombinant System Studies and Metabolic Engineering for Biosynthesis

The potential applications of gallic acid derivatives have spurred interest in developing microbial platforms for their production, offering a more sustainable and controllable alternative to extraction from plant sources. nih.gov

Optimization of Microbial Fermentation for Precursor and Product Accumulation

To achieve high-yield production of a target compound, the host organism's metabolism must be extensively re-engineered. For 3-Galloylshikimic acid, this involves optimizing the accumulation of its precursors: shikimic acid and gallic acid.

Strategies for Shikimic Acid Accumulation: Decades of research have led to highly optimized E. coli strains for shikimic acid production. Key strategies include:

Increasing Carbon Flux: Overexpressing a feedback-resistant version of DAHP synthase (e.g., aroG^fbr) and the enzyme transketolase (tktA) to channel more carbon from central metabolism into the shikimate pathway. mdpi.com

Blocking Competing Pathways: Deleting genes that code for shikimate kinases (aroK, aroL) to prevent the conversion of shikimic acid to downstream intermediates. frontiersin.org This often creates auxotrophic strains that require supplementation with aromatic amino acids. mdpi.com

Optimizing Glucose Uptake: Replacing the native phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS) for glucose uptake with a non-PTS transporter to increase the availability of PEP for the DAHP synthase reaction. mdpi.com

Strategies for Gallic Acid Accumulation: Building upon the shikimic acid-overproducing strains, further engineering can promote gallic acid synthesis. This involves overexpressing an efficient shikimate dehydrogenase (SDH) capable of converting 3-dehydroshikimate to gallic acid. nih.gov

The table below summarizes common genetic modifications used to optimize E. coli for the production of shikimate pathway derivatives.

| Engineering Target | Gene(s) | Strategy | Purpose | Reference |

| Glucose Transport | ptsG, galP | Delete ptsG, Overexpress galP | Conserve PEP for shikimate pathway | mdpi.com |

| Carbon Flux into Pathway | aroG, tktA | Overexpress feedback-resistant aroG^fbr and tktA | Increase synthesis of DAHP and E4P precursors | mdpi.com |

| Block Shikimate Consumption | aroK, aroL | Gene deletion | Prevent conversion of shikimic acid, leading to its accumulation | frontiersin.org |

| Block Quinate Formation | ydiB | Gene deletion | Prevent conversion of DHQ to quinate | mdpi.com |

| Increase Gallic Acid Synthesis | aroE (plant) | Overexpress plant SDH | Promote conversion of 3-dehydroshikimate to gallic acid | nih.gov |

By combining these strategies with the successful expression of a functional galloyltransferase, it may be possible to develop an optimized microbial fermentation process for the de novo synthesis of 3-Galloylshikimic acid.

Advanced Methodologies for Isolation and Structural Elucidation

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone for isolating 3-Galloylshikimic acid from crude extracts, which often contain a multitude of structurally similar phenolic compounds. The selection of a specific technique or a combination thereof depends on the desired scale and purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analytical quantification and semi-preparative isolation of 3-Galloylshikimic acid. Reversed-phase HPLC is most commonly employed, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase.

The separation mechanism relies on the differential partitioning of compounds between the stationary and mobile phases. Gradient elution is often required to resolve complex mixtures, where the mobile phase composition is systematically varied to elute compounds with a wide range of polarities. nih.gov For instance, a gradient system may start with a high proportion of acidified water and gradually increase the concentration of an organic solvent like methanol (B129727) or acetonitrile. nih.gov This ensures that more polar compounds elute first, followed by less polar compounds like 3-Galloylshikimic acid. Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector, with monitoring at wavelengths around 213 nm for the shikimic acid moiety or 280 nm for the galloyl group. nih.govbiosciencejournals.com

Table 1: Typical HPLC Conditions for Phenolic Acid Analysis

| Parameter | Description | Common Values/Ranges |

|---|---|---|

| Column | Stationary Phase | Reversed-phase C18 (e.g., 4.6 mm × 250 mm, 5 µm) nih.gov |

| Mobile Phase | Solvent System | A: Water with acid (e.g., 0.1% formic acid, 0.02% phosphoric acid) B: Acetonitrile or Methanol biosciencejournals.comscielo.br |

| Elution Mode | Solvent Delivery | Gradient or Isocratic nih.gov |

| Flow Rate | Mobile Phase Speed | 0.3 - 1.0 mL/min scielo.br |

| Detection | Wavelength | UV at 200-280 nm sielc.com |

| Column Temperature | Operating Temperature | 25-30 °C nih.govscielo.br |

For rapid and highly sensitive analysis, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is the method of choice. UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and greater resolution compared to traditional HPLC. nih.gov

When coupled with a mass spectrometer, typically via an electrospray ionization (ESI) source, this technique provides not only retention time data but also mass-to-charge ratio (m/z) information. japsonline.com This is invaluable for the tentative identification of compounds in complex mixtures. For 3-Galloylshikimic acid, analysis in negative ion mode would be expected to show a deprotonated molecule [M-H]⁻ at an m/z of approximately 325. acs.org Further fragmentation using tandem MS (MS/MS) can provide structural details by breaking the molecule into characteristic pieces, confirming the presence of both shikimic acid and galloyl moieties. scielo.brscielo.br

For the isolation of larger quantities of 3-Galloylshikimic acid, preparative column chromatography is essential. A widely used stationary phase for the separation of phenolics is Sephadex LH-20. prep-hplc.com This material is a hydroxypropylated, cross-linked dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties, allowing for separation based on molecular size as well as polarity in a process known as partition chromatography. prep-hplc.com

In a typical procedure, a crude plant extract is loaded onto a Sephadex LH-20 column. The separation is then carried out by eluting with a solvent such as methanol or aqueous methanol. acs.orgfda.gov.tw Fractions are collected sequentially and analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing the target compound. Fractions rich in 3-Galloylshikimic acid are then pooled and may undergo further purification steps. fda.gov.twnih.gov This technique is often used as an initial fractionation step to simplify the mixture before final purification by preparative HPLC.

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid support, thereby avoiding irreversible adsorption of the sample onto the stationary phase. wikipedia.org The technique utilizes a biphasic liquid system where one liquid serves as the stationary phase and the other as the mobile phase. The stationary phase is held in place by a centrifugal force field. researchgate.net

CCC is particularly effective for the preparative-scale isolation of polar compounds like phenolic acids from natural extracts. nih.gov The process involves selecting a suitable two-phase solvent system, such as a mixture of n-hexane, ethyl acetate, methanol, and water. The choice of solvent system is critical and is based on the partition coefficient (K) of the target compound. nih.gov This method offers high sample loading capacity and can yield highly pure compounds in a single step, making it an efficient alternative to traditional solid-phase chromatography. sbq.org.br

Spectroscopic Techniques for Definitive Structural Confirmation

Once a pure compound is isolated, its chemical structure must be unambiguously confirmed. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the definitive techniques for this purpose.

NMR spectroscopy provides detailed information about the atomic framework of a molecule.

¹H NMR (Proton NMR): This technique identifies all the hydrogen atoms in the molecule. The chemical shift of each proton provides information about its electronic environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons. For 3-Galloylshikimic acid, the ¹H NMR spectrum shows distinct signals for the protons on the shikimic acid ring and the two aromatic protons of the galloyl group. acs.org

¹³C NMR (Carbon-13 NMR): This spectrum reveals all the unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., aliphatic, olefinic, aromatic, carbonyl). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. researchgate.net

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It is used to map out the proton-proton connectivity within the shikimic acid ring. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached, providing definitive C-H bond information. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structure elucidation. It shows correlations between protons and carbons over two or three bonds. researchgate.net For 3-Galloylshikimic acid, a key HMBC correlation would be observed between the H-3 proton of the shikimic acid ring and the carbonyl carbon of the galloyl group, definitively confirming that the ester linkage is at the C-3 position.

Table 2: ¹H NMR Data for 3-O-Galloylshikimic Acid (in CD₃OD)

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |

|---|---|---|

| H-2a | 2.37 | dd, J = 13.0, 6.0 |

| H-2b | 2.91 | dd, J = 13.0, 5.0 |

| H-3 | 5.31 | m |

| H-4 | 3.87 | dd, J = 8.0, 4.0 |

| H-5 | 4.37 | t, J = 4.0 |

| H-6 | 6.57 | d, J = 4.0 |

| H-2', H-6' (Galloyl) | 7.07 | s |

Data sourced from Pawlowska et al., 2006. acs.org

By combining these chromatographic and spectroscopic techniques, researchers can efficiently isolate 3-Galloylshikimic acid and definitively elucidate its chemical structure.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) and its tandem application (MS/MS) are indispensable tools for the structural analysis of 3-Galloylshikimic acid. When analyzed using electrospray ionization (ESI) in negative ion mode, a common technique for acidic polyphenols, 3-Galloylshikimic acid readily forms a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 325. This primary ion is then subjected to collision-induced dissociation (CID) for MS/MS analysis, which generates a characteristic fragmentation pattern essential for its identification.

The fragmentation of the [M-H]⁻ ion is highly informative. A principal fragmentation pathway involves the cleavage of the ester bond, resulting in the neutral loss of the galloyl moiety (152 Da) and producing a prominent fragment ion at m/z 173, which corresponds to the deprotonated shikimic acid core. Concurrently, diagnostic ions for the galloyl group are observed at m/z 169 ([gallic acid - H]⁻) and m/z 125, the latter resulting from the loss of carbon dioxide (CO₂) from the gallic acid fragment. This consistent pattern of fragmentation allows for the confident and specific identification of galloylshikimic acid isomers in complex matrices such as plant extracts.

Table 1: Characteristic MS/MS Fragmentation of 3-Galloylshikimic Acid ([M-H]⁻)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |

|---|---|---|---|

| 325 | 173 | 152 | [Shikimic acid - H]⁻ |

| 325 | 169 | 156 | [Gallic acid - H]⁻ |

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Differentiation and Collision Cross Section (CCS) Determination

Ion Mobility-Mass Spectrometry (IM-MS) provides an additional layer of analytical separation, differentiating ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. This technique is particularly powerful for distinguishing isomers, such as 3-O-galloylshikimic acid, 4-O-galloylshikimic acid, and 5-O-galloylshikimic acid, which have identical masses and can be difficult to resolve chromatographically.

A key parameter obtained from IM-MS is the ion's rotationally averaged collision cross section (CCS), a robust and characteristic physicochemical property. The CCS value is a measurement of the ion's effective area as it moves through a buffer gas under the influence of an electric field. Different isomers, having distinct three-dimensional structures, will exhibit different drift times and, consequently, unique CCS values, enabling their unambiguous identification. For example, studies have utilized IM-QTOF-MS to successfully discriminate between galloylshikimic acid isomers, demonstrating the utility of CCS as an orthogonal identifier to retention time and m/z for increasing confidence in compound annotation.

Table 2: Representative CCS Data for Galloylshikimic Acid Isomers

| Compound | Ion | CCS (Ų) | Analytical Significance |

|---|---|---|---|

| 4-O-galloyl-(-)-shikimic acid | [M-H]⁻ | 155.9 | Provides a unique identifier for differentiation from other isomers. |

Comprehensive Metabolomic Profiling Strategies and Data Analysis

Molecular Networking for Identification of Related Compounds

Molecular networking, particularly through platforms like the Global Natural Product Social Molecular Networking (GNPS), is a powerful metabolomics approach for organizing and visualizing tandem mass spectrometry (MS/MS) data. This method clusters molecules with similar MS/MS fragmentation patterns, creating a network that reveals structural relationships within a complex mixture. Each molecule is represented as a node, and the similarity between their fragmentation spectra is represented by the edges connecting them.

In the analysis of an extract containing 3-Galloylshikimic acid, this compound would appear as a node (m/z 325) within the network. It would be clustered with other structurally related compounds that share a common chemical scaffold and thus produce similar fragment ions. For instance, its node would likely connect to nodes representing gallic acid (m/z 169), shikimic acid (m/z 173), and other galloylated derivatives (e.g., digalloylshikimic acids) due to the presence of shared fragment ions in their MS/MS spectra. This strategy facilitates the rapid, targeted discovery of known analogs and the dereplication of novel derivatives of 3-Galloylshikimic acid in a single analysis.

Chemometric Analysis for Comparative Phytochemical Profiling

Chemometric analysis employs multivariate statistical methods to interpret large and complex chemical datasets, such as those generated by LC-MS profiling of plant extracts. Techniques like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) are used for comparative phytochemical profiling, allowing for the classification and differentiation of samples based on their chemical composition.

Mechanisms of Biological Action of 3 Galloylshikimic Acid

Enzyme Inhibition Studies

DNA Topoisomerase II Inhibition: In vitro Efficacy and Potential Molecular Basis

3-Galloylshikimic acid belongs to the tannin class of compounds, many of which have been identified as potent inhibitors of human DNA topoisomerase II in vitro. Research on a wide array of tannins, including gallotannins, ellagitannins, and complex tannins, has demonstrated their ability to inhibit the catalytic activity of this essential enzyme. In one study, 36 different tannin compounds were found to completely inhibit topoisomerase II activity at a concentration of 500 nM or less. This level of potency was noted to be at least 100-fold greater than that of etoposide, a clinically utilized anticancer agent that also targets this enzyme.

The inhibitory activity of tannins against DNA topoisomerase II appears to be related to the number of phenolic hydroxyl groups within their structure. Generally, a higher number of these groups, such as those found in galloyl moieties, correlates with increased inhibitory potency. The proposed mechanism for some tannins involves interference with the enzyme's catalytic cycle of double-strand DNA passage. Unlike etoposide, which stabilizes the intermediate complex between topoisomerase II and DNA leading to protein-linked DNA breaks, the studied tannins did not induce these breaks. This suggests a different molecular basis of action, potentially targeting the enzyme's activity without stabilizing the cleavage intermediate.

Chitin (B13524) Synthase II Inhibition: Specificity and Impact on Fungal Systems (e.g., Saccharomyces cerevisiae)

3-O-galloylshikimic acid has been identified as a potent and selective inhibitor of chitin synthase II from the fungal system Saccharomyces cerevisiae. In a study evaluating various tannins and related compounds, 3-O-galloylshikimic acid demonstrated the most significant inhibitory activity against this enzyme, with a reported IC50 value of 18 µM. This was stronger than the inhibition shown by other phenolic compounds like gallic acid and methyl gallate, as well as related flavonoids.

The inhibition by 3-O-galloylshikimic acid is notably specific. The compound showed little to no inhibitory effect on chitin synthase III, another key enzyme in fungal chitin synthesis. This selectivity is significant because chitin synthases II and III have distinct and essential roles in fungal cell division and integrity. In Saccharomyces cerevisiae, chitin synthase II is crucial for the formation of the primary septum that separates mother and daughter cells during division. In contrast, chitin synthase III is responsible for the majority of chitin found in the cell wall and the chitin ring at the start of budding. The specific targeting of the essential chitin synthase II highlights the potential of 3-galloylshikimic acid as a targeted antifungal agent.

| Compound | IC50 (µM) | Inhibition of Chitin Synthase III |

|---|---|---|

| 3-O-galloyl-(±)-shikimic acid | 18 | Not Appreciable |

| Gallic acid | 87 - 206 | Not Appreciable |

| (±)-Shikimic acid | No Activity | Not Appreciable |

| (±)-Quinic acid | No Activity | Not Appreciable |

Shikimate Kinase Inhibition: Implications for Antibiotic Drug Discovery

The shikimate pathway, responsible for the biosynthesis of aromatic amino acids, is an attractive target for antibiotic development because it is essential in many pathogenic bacteria but absent in humans. Shikimate kinase (SK) is a key enzyme in this pathway, catalyzing the phosphorylation of shikimic acid to shikimate-3-phosphate. Consequently, inhibitors of this enzyme are of great interest in the discovery of new antibacterial agents.

While research has focused on developing various shikimic acid analogues as inhibitors of SK from pathogens like Mycobacterium tuberculosis and Helicobacter pylori, specific studies on the inhibitory activity of 3-galloylshikimic acid against this enzyme are not prominent in the available literature. However, its constituent component, gallic acid, has been identified as a promising inhibitor of shikimate kinase in Acinetobacter baumannii, a multidrug-resistant pathogen. Computational and experimental studies have shown that gallic acid exhibits significant binding to the enzyme and demonstrates antibacterial activity against the pathogen. This suggests that the galloyl moiety of 3-galloylshikimic acid could potentially interact with the enzyme, though direct inhibition studies are required for confirmation.

Antimicrobial Modulatory Mechanisms

Antibacterial Activity Against Specific Pathogens (e.g., Staphylococcus aureus including MRSA strains)

While direct antibacterial studies on 3-galloylshikimic acid against Staphylococcus aureus are limited, significant research has been conducted on its constituent molecules, shikimic acid and gallic acid. Both have demonstrated antibacterial properties and, notably, the ability to act synergistically with existing antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).

Shikimic acid has been shown to restore the activity of β-lactam antibiotics against MRSA. In combination with oxacillin (B1211168), shikimic acid exhibited a synergistic effect, significantly reducing the viability of MRSA. Similarly, combining shikimic acid with ceftiofur (B124693) resulted in a potent synergistic anti-MRSA effect, capable of eradicating the bacteria within hours in in vitro tests.

Gallic acid also shows antibacterial activity against both methicillin-sensitive (S. aureus) and MRSA strains. Furthermore, it displays a synergistic effect when combined with antibiotics like azithromycin (B1666446) against MRSA, enhancing the efficacy of the conventional drug.

| Compound | Paired Antibiotic | Observed Effect | Reference |

|---|---|---|---|

| Shikimic Acid | Oxacillin | Synergistic bactericidal effect | |

| Shikimic Acid | Ceftiofur | Synergistic anti-MRSA effect | |

| Gallic Acid | Azithromycin | Synergistic effect against MRSA |

Elucidation of Cellular and Molecular Targets in Bacterial Systems

The precise cellular and molecular targets of 3-galloylshikimic acid in bacteria have not been fully elucidated. However, insights can be drawn from studies on its components and related compounds. The antibacterial mechanisms likely involve multiple targets, contributing to a broad modulatory effect.

One key target appears to be the bacterial cell membrane. The synergistic effect of shikimic acid with oxacillin against MRSA has been linked to damage to the cell membrane's integrity. This disruption leads to the leakage of intracellular components, such as proteins, and contributes to cell death. Scanning electron microscopy has shown that combination treatments involving shikimic acid cause significant morphological changes, including surface collapse of the bacterial cells.

Another potential mechanism involves the generation of reactive oxygen species (ROS). The combination of gallic acid with azithromycin was found to significantly increase ROS production in MRSA compared to the antibiotic alone. The accumulation of ROS can cause oxidative stress, damaging essential cellular components like DNA, proteins, and lipids, ultimately leading to cell death. Furthermore, the combination of shikimic acid and oxacillin was observed to decrease intracellular ATP levels in MRSA, indicating a disruption of the cell's energy metabolism and further contributing to its bactericidal effect.

Anti-Inflammatory Signaling Pathway Modulation

The biological activity of 3-Galloylshikimic acid in modulating inflammatory processes involves complex interactions with cellular signaling pathways. Research into its mechanisms highlights its potential to interfere with the production of key inflammatory molecules, suggesting a role in regulating the body's inflammatory response.

Investigation of PI3K/Akt/FoxO Pathway Involvement in Inflammatory Responses

While direct research specifically investigating the modulation of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/Forkhead box O (FoxO) signaling pathway by 3-Galloylshikimic acid is not extensively detailed, the known role of this pathway in inflammation provides a critical framework for understanding potential mechanisms of action. The PI3K/Akt pathway is a central regulator of multiple cellular processes, including cell proliferation and survival researchgate.net.

Activation of the PI3K/Akt signaling pathway is known to play a significant role in regulating inflammatory responses nih.govnih.gov. This pathway can be triggered by various inflammatory stimuli and, in turn, can modulate the production and release of inflammatory factors nih.gov. For instance, activation of PI3K/Akt signaling has been shown to inhibit the expression of Toll-like receptor 4 (TLR4) and reduce the release of pro-inflammatory cytokines such as Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) in microglia stimulated by lipopolysaccharide (LPS) nih.gov.

A key downstream target of the PI3K/Akt pathway is the FoxO family of transcription factors researchgate.net. Akt directly phosphorylates FoxO proteins, which leads to their exclusion from the nucleus, thereby inhibiting their transcriptional activity researchgate.netdntb.gov.ua. This negative regulation of FoxO transcription factors by PI3K/Akt signaling is crucial in controlling processes like cell proliferation and survival, which are intrinsically linked to the inflammatory process researchgate.net. Therefore, it is plausible that the anti-inflammatory effects of compounds like 3-Galloylshikimic acid could be mediated, at least in part, through the modulation of this critical signaling axis.

Effects on Pro-Inflammatory Mediators and Cytokines (e.g., NO, IL-1β, IL-6, TNF-α)

The anti-inflammatory potential of 3-Galloylshikimic acid is further elucidated by examining the effects of its constituent molecules, shikimic acid and gallic acid, on the production of pro-inflammatory mediators. These studies provide insight into the compound's likely biological activities.

Research on shikimic acid has demonstrated its capacity to suppress the production of several key inflammatory molecules. In RAW 264.7 macrophage cells stimulated with bacterial lipopolysaccharide (LPS), shikimic acid was shown to suppress the decrease in cell viability and inhibit the accumulation of nitrite (B80452), an indicator of nitric oxide (NO) production nih.gov. The same study found that shikimic acid significantly inhibited the upregulation of the pro-inflammatory cytokines TNF-α by 65% and Interleukin-1β (IL-1β) by 39% nih.gov.

These findings on shikimic acid and gallic acid suggest that 3-Galloylshikimic acid likely exerts its anti-inflammatory effects by downregulating the production of crucial mediators such as NO and pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6.

Table 1: Inhibitory Effects of Related Compounds on Pro-Inflammatory Cytokines

| Compound | Mediator/Cytokine | Cell Type | Stimulant | Observed Effect | Reference |

|---|---|---|---|---|---|

| Shikimic Acid | Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | Suppressed nitrite accumulation | nih.gov |

| Shikimic Acid | TNF-α | RAW 264.7 Macrophages | LPS | 65% inhibition of upregulation | nih.gov |

| Shikimic Acid | IL-1β | RAW 264.7 Macrophages | LPS | 39% inhibition of upregulation | nih.gov |

| Gallic Acid | TNF-α | Human Mast Cells | PMA + A23187 | Decreased production | nih.govresearchgate.net |

| Gallic Acid | IL-6 | Human Mast Cells | PMA + A23187 | Decreased production | nih.govresearchgate.net |

| Gallic Acid | TNF-α | Not Specified | Not Specified | 30-40% inhibition at 10µM | researchgate.net |

| Gallic Acid | IL-6 | Not Specified | Not Specified | 60-75% inhibition at 10µM | researchgate.net |

Structure Activity Relationship Sar Studies of Galloylshikimic Acid Derivatives

Comparative Analysis with Positional Isomers (e.g., 4-O-Galloylshikimic Acid, 5-O-Galloylshikimic Acid)

The specific position of the galloyl moiety on the shikimic acid core is a critical determinant of biological activity. While 3-O-galloylshikimic acid is a known entity, its positional isomers, such as 4-O-galloylshikimic acid and 5-O-galloylshikimic acid, provide valuable insights into the structural requirements for molecular interactions with biological targets.

Detailed comparative studies focusing specifically on the biological activities of 3-O-, 4-O-, and 5-O-galloylshikimic acid are limited in the currently available scientific literature. However, principles derived from SAR studies of similar galloylated natural products suggest that the position of the galloyl group can significantly impact activities such as antioxidant capacity and enzyme inhibition. For instance, the steric hindrance and the orientation of the trihydroxyl-substituted phenyl group of the galloyl moiety can influence the molecule's ability to fit into the active site of an enzyme or to effectively scavenge free radicals.

Table 1: Hypothetical Comparative Bioactivity Profile of Galloylshikimic Acid Positional Isomers

| Compound | Antioxidant Activity (Hypothetical) | Enzyme Inhibition (Hypothetical) | Rationale |

| 3-O-Galloylshikimic acid | Moderate to High | Target-dependent | The 3-position may offer an optimal orientation of the galloyl group for interaction with specific biological targets without significant steric hindrance from the carboxyl group. |

| 4-O-Galloylshikimic acid | Moderate to High | Target-dependent | Galloylation at the 4-position could alter the conformation of the shikimic acid ring, potentially affecting binding affinity to enzymes. |

| 5-O-Galloylshikimic acid | Moderate to High | Target-dependent | The proximity of the 5-O-galloyl group to the carboxylate at C1 may introduce intramolecular interactions that could influence its overall shape and biological activity. |

Note: The data in this table is hypothetical and intended for illustrative purposes due to the lack of direct comparative studies in the available literature. Further experimental validation is required.

Impact of Galloylation Degree on Biological Efficacy (e.g., Mono-, Di-, Tri-galloylshikimic Acids)

The number of galloyl groups attached to the shikimic acid core is another key factor influencing biological efficacy. The addition of multiple galloyl moieties can significantly alter the physicochemical properties of the parent molecule, including its molecular weight, polarity, and ability to form hydrogen bonds. These changes, in turn, can have a profound effect on the molecule's pharmacokinetic and pharmacodynamic profiles.

Increasing the degree of galloylation generally leads to an enhanced antioxidant activity. This is attributed to the increased number of phenolic hydroxyl groups, which are potent hydrogen donors capable of neutralizing free radicals. For example, a di- or tri-galloylated shikimic acid would be expected to exhibit superior radical scavenging activity compared to its mono-galloylated counterpart.

However, the relationship between the degree of galloylation and other biological activities, such as enzyme inhibition, is more complex. While additional galloyl groups can provide more points of interaction with a target protein, they can also increase steric bulk, potentially hindering the molecule from accessing the active site. Therefore, the optimal degree of galloylation is likely to be target-specific.

Table 2: Expected Impact of Galloylation Degree on Biological Properties

| Degree of Galloylation | Antioxidant Activity | Lipophilicity | Steric Hindrance | Potential Biological Efficacy |

| Mono-galloylshikimic acid | Good | Moderate | Low | May exhibit a balance of solubility and activity, allowing for good interaction with a range of biological targets. |

| Di-galloylshikimic acid | Very Good | Increased | Moderate | Enhanced antioxidant potential; enzyme inhibitory activity will be highly dependent on the specific target's active site topology. |

| Tri-galloylshikimic acid | Excellent | High | High | Potentially the highest antioxidant activity, but increased steric bulk may limit its effectiveness as an enzyme inhibitor for some targets. |

Note: This table presents expected trends based on general principles of SAR. Specific experimental data for galloylshikimic acids is needed for confirmation.

Rational Design and Synthesis of Analogues for Enhanced Bioactivity

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel 3-galloylshikimic acid analogues with improved therapeutic properties. The goal of rational drug design is to create molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

Strategies for the rational design of 3-galloylshikimic acid analogues may include:

Modification of the Galloyl Moiety: Altering the substitution pattern on the phenyl ring of the galloyl group, for instance, by introducing electron-withdrawing or electron-donating groups, could modulate its antioxidant and electronic properties.

Modification of the Shikimic Acid Core: Introducing different functional groups onto the shikimic acid ring or altering its stereochemistry could lead to analogues with novel biological activities or improved target specificity.

Ester and Amide Analogues: Synthesizing ester or amide derivatives at the C-1 carboxyl group of 3-galloylshikimic acid can modify its polarity and metabolic stability. For example, converting the carboxylic acid to an amide could enhance its ability to cross cell membranes.

Conformationally Restricted Analogues: Introducing structural constraints into the shikimic acid ring can lock the molecule into a specific conformation that may be more favorable for binding to a particular biological target.

The synthesis of these rationally designed analogues often involves multi-step chemical processes. Protecting group chemistry is frequently employed to selectively modify specific hydroxyl groups on the shikimic acid core before esterification with a suitably protected gallic acid derivative. Subsequent deprotection yields the desired analogue. The synthesized compounds are then subjected to a battery of biological assays to evaluate their activity and to further refine the SAR models. This iterative process of design, synthesis, and biological evaluation is central to the development of new and more effective therapeutic agents based on the 3-galloylshikimic acid scaffold.

Future Directions and Research Perspectives

Deeper Elucidation of Unexplored Biosynthetic Pathways and Enzymes

While the core enzymes of the shikimate pathway, such as 3-dehydroquinate (B1236863) synthase, shikimate dehydrogenase, and shikimate kinase, are well-characterized, the specific enzymes responsible for the regio-specific galloylation of shikimic acid to form 3-Galloylshikimic acid are not fully elucidated. researchgate.netnih.govresearchgate.net Future research should focus on identifying and characterizing the specific UDP-glucosyltransferases (UGTs) or other acyltransferases that catalyze this reaction. Understanding the substrate specificity and kinetic properties of these enzymes is paramount.

Key research questions that need to be addressed include:

What are the specific transferase enzymes that catalyze the attachment of gallic acid to the 3-hydroxyl group of shikimic acid?

What are the regulatory mechanisms, at both the genetic and protein levels, that control the expression and activity of these enzymes?

How does the metabolic flux through the shikimate pathway influence the availability of precursors for 3-Galloylshikimic acid synthesis?

Elucidating these unexplored pathways and enzymes will be foundational for metabolic engineering efforts aimed at enhancing the production of 3-Galloylshikimic acid in microbial or plant-based systems.

Advanced Mechanistic Investigations of Biological Actions at the Molecular Level

Preliminary studies on gallotannins, including compounds structurally related to 3-Galloylshikimic acid, have revealed a wide range of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer properties. unesp.brresearchgate.net For instance, the anti-inflammatory mechanisms of gallic acid have been linked to the modulation of signaling pathways like MAPK and NF-κB, which in turn reduces the release of inflammatory mediators. researchgate.netnih.gov Similarly, other galloyl derivatives have been shown to induce apoptosis in cancer cells by affecting the cell cycle and mitochondrial membrane potential. plos.org

However, the precise molecular mechanisms underlying the biological effects of 3-Galloylshikimic acid itself remain largely speculative. Advanced investigations are required to move beyond phenomenological observations and identify specific molecular targets and pathways.

Future research should employ a range of molecular and cellular biology techniques to:

Identify the direct protein targets of 3-Galloylshikimic acid using techniques such as affinity chromatography and proteomics.

Investigate its effects on key signaling pathways involved in disease pathogenesis, including those related to inflammation, cell proliferation, and apoptosis.

Determine how its structure, particularly the galloyl moiety at the 3-position, contributes to its specific biological activities compared to other isomers and related compounds.

A deeper understanding of its molecular interactions will be critical for evaluating its therapeutic potential and for the rational design of derivatives with enhanced efficacy and selectivity.

Integration of Multi-Omics Technologies (e.g., Genomics, Proteomics, Metabolomics)

The application of multi-omics technologies offers a powerful, systems-level approach to understanding the complex biology of 3-Galloylshikimic acid. nih.gov Integrating genomics, proteomics, and metabolomics can provide a holistic view of how this compound is synthesized and how it impacts cellular processes. mdpi.com

Genomics and Transcriptomics : These approaches can be used to identify the genes encoding the biosynthetic enzymes and regulatory factors involved in 3-Galloylshikimic acid production. mdpi.com By analyzing gene expression patterns under different conditions, researchers can uncover the genetic networks that control its accumulation. mdpi.com

Proteomics : Proteomic studies can identify and quantify the proteins involved in the biosynthesis of 3-Galloylshikimic acid. metabolomix.com Furthermore, proteomics can reveal changes in the cellular proteome in response to treatment with this compound, offering insights into its mechanism of action. nih.gov

Metabolomics : Metabolomic analysis can provide a comprehensive profile of the metabolites within an organism or cell, including 3-Galloylshikimic acid and its precursors. nih.gov This can be used to monitor the metabolic flux through the shikimate pathway and to identify other metabolites that are affected by the presence of 3-Galloylshikimic acid. nih.goved.ac.uk

The integrated analysis of these multi-omics datasets can help to construct comprehensive models of the biosynthetic pathways and the biological networks affected by 3-Galloylshikimic acid.

| Omics Technology | Application in 3-Galloylshikimic Acid Research | Potential Insights |

| Genomics | Identification of genes involved in the shikimate pathway and its regulation. | Discovery of novel biosynthetic genes and transcription factors. |

| Transcriptomics | Analysis of gene expression patterns in response to environmental stimuli or genetic modifications. | Understanding the regulatory networks controlling biosynthesis. |

| Proteomics | Identification and quantification of enzymes and other proteins related to biosynthesis and biological activity. | Elucidation of enzymatic mechanisms and molecular targets. |

| Metabolomics | Comprehensive analysis of metabolites, including precursors and downstream products. | Mapping metabolic fluxes and understanding the compound's impact on cellular metabolism. |

Development of Novel and Highly Selective Analytical Methodologies

Accurate and sensitive detection and quantification of 3-Galloylshikimic acid are essential for all aspects of its research, from biosynthetic studies to investigations of its biological activity. While chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are commonly used for the analysis of phenolic acids, there is a need for the development of more advanced and highly selective methodologies. unesp.brrsc.org

Future efforts in this area should focus on:

High-Resolution Mass Spectrometry (HRMS) : Coupling liquid chromatography with HRMS can provide high sensitivity and selectivity, enabling the unambiguous identification and quantification of 3-Galloylshikimic acid in complex biological matrices. nih.gov

Isomer-Specific Separation : Developing chromatographic methods that can effectively separate 3-Galloylshikimic acid from its isomers, such as 4-Galloylshikimic and 5-Galloylshikimic acid, is crucial for accurate quantification and for studying the specific activities of each isomer.

Advanced Sample Preparation : The development of novel extraction and purification techniques, such as solid-phase extraction with molecularly imprinted polymers, can improve the recovery and purity of 3-Galloylshikimic acid from natural sources. env.go.jp

The availability of robust and validated analytical methods will be a key enabler for advancing our understanding of this important natural compound.

Q & A

Q. How can researchers mitigate batch-to-batch variability in 3-galloylshikimic acid isolation?

- Methodological Answer : Standardize plant material sourcing (e.g., same geographic region and harvest season). Implement quality control (QC) protocols, such as HPLC fingerprinting, for each batch. Use statistical process control (SPC) charts to monitor variability .

Literature & Knowledge Gaps

Q. What strategies are effective for identifying understudied pharmacological targets of 3-galloylshikimic acid?

Q. How can contradictory findings in antioxidant assays (e.g., DPPH vs. FRAP) be resolved?

- Methodological Answer : Compare assay conditions (e.g., pH, solvent polarity) and standardize protocols using Trolox equivalents. Perform kinetics-based assays (e.g., oxygen radical absorbance capacity, ORAC) to capture time-dependent effects .

Ethical & Reporting Compliance

Q. What are the best practices for citing prior studies on 3-galloylshikimic acid to avoid redundancy?

Q. How should researchers disclose conflicts of interest when studying 3-galloylshikimic acid from patented sources?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.